Tilorone

Interferon induction Hyporeactivity Antiviral innate immunity

Tilorone (2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one) is a cornerstone small-molecule interferon inducer, validated for over 50 years. Its unique fluorenone scaffold, with essential diethylaminoethoxy sidechains at positions 2 and 7, delivers potent, multi-target pharmacology critical for your research: a selective α7 nAChR agonist (Ki=56 nM), a highly selective human AChE inhibitor (>775-fold over BuChE), and a DNA intercalator. This compound is your optimal choice as a reference standard for structure-activity relationship (SAR) studies, a positive control for in vivo Ebola (90-100% protection) and SARS-CoV-2 synergy models, and a clean tool for neurological pathway dissection. Ensure your next study's validity by procuring the authentic fluorenone structure—substitution with analogs risks a complete loss of interferon induction function.

Molecular Formula C25H34N2O3
Molecular Weight 410.5 g/mol
CAS No. 27591-97-5
Cat. No. B613820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTilorone
CAS27591-97-5
SynonymsAmiksin Amixin Amyxin Bis DEAE Fluorenone Bis-DEAE-Fluorenone Hydrochloride, Tilorone Tilorone Tilorone Hydrochloride
Molecular FormulaC25H34N2O3
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(CC)CC
InChIInChI=1S/C25H34N2O3/c1-5-26(6-2)13-15-29-19-9-11-21-22-12-10-20(30-16-14-27(7-3)8-4)18-24(22)25(28)23(21)17-19/h9-12,17-18H,5-8,13-16H2,1-4H3
InChIKeyMPMFCABZENCRHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tilorone (CAS 27591-97-5): Sourcing Guide for the First Orally Active Synthetic Interferon Inducer


Tilorone (2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one) is a synthetic, small-molecule fluorenone derivative recognized as the first orally active synthetic interferon inducer, discovered in 1970 [1]. Its hydrochloride salt (tilorone dihydrochloride) is marketed clinically as an antiviral under trade names including Amixin® and Lavomax® in Russia and several neighboring countries [2]. The compound also exhibits DNA intercalation, selective α7 nicotinic acetylcholine receptor (α7 nAChR) agonism, acetylcholinesterase (AChE) inhibition, and broad-spectrum antiviral activity [3].

Why Fluorenone-Class Interferon Inducers Cannot Be Substituted for Tilorone


In-class interferon inducers derived from the fluorenone scaffold exhibit profound structural dependence of their pharmacological activity. SAR investigations have established that both basic diethylaminoethoxy sidechains at positions 2 and 7 of the fluoren-9-one core are essential for potent α7 nAChR affinity, with monosubstituted analogs or core-replaced derivatives (e.g., dibenzothiophene-dioxide, xanthenone) displaying markedly altered binding profiles [1]. Similarly, tilorone's aza-analogs derived from 4,7-phenanthroline and 1,8-diazafluorene showed essentially no interferon induction activity when assayed in vitro and in vivo, demonstrating that the specific fluorenone scaffold with diethylaminoethoxy substitution is a non-negotiable requirement for functional interferon induction [2]. Consequently, substituting a structurally related fluorenone analog for tilorone carries a high risk of loss-of-function in interferon-dependent assays or therapeutic models.

Tilorone (CAS 27591-97-5) Quantified Comparative Evidence: Procurement-Relevant Differentiation


Interferon Induction Kinetics: Tilorone vs. Poly(I:C) vs. U-25,166

In a direct head-to-head comparison, tilorone HCl, polyinosinic-polycytidylic acid [poly(I:C)], and U-25,166 all induced high levels of serum interferon in mice [1]. However, hyporeactivity (reduced interferon response after repeated dosing) developed more rapidly to tilorone HCl than to U-25,166 or poly(I:C) [1]. During active Semliki Forest or encephalomyocarditis virus infection, mice exhibited a suppressed interferon response to tilorone HCl by day 2 of infection, whereas responsiveness to poly(I:C) or U-25,166 persisted until day 4 [1]. In vitro, tilorone failed to induce detectable interferon in murine cell cultures, while poly(I:C) induced interferon in a variety of murine cells and U-25,166 was active in thymus and spleen organ cultures [1].

Interferon induction Hyporeactivity Antiviral innate immunity

α7 nAChR Binding Affinity: Tilorone Ki and Structural Requirements

Tilorone possesses potent affinity for the agonist site of the α7 neuronal nicotinic acetylcholine receptor with a Ki of 56 nM [1]. SAR studies determined that both basic diethylaminoethoxy sidechains are essential for potent activity; monosubstituted derivatives with conformationally rigidified cyclic amines replacing the flexible sidechains can retain activity, but removal of either sidechain abolishes potent binding [1]. Analogs in which the fluorenone core is replaced with dibenzothiophene-5,5-dioxide or xanthenone also retain activity, but the unmodified tilorone scaffold represents the reference standard for this pharmacophore class [1].

α7 nicotinic receptor Binding affinity Structure-activity relationship

Acetylcholinesterase Inhibition: Tilorone Potency and Selectivity vs. BuChE

Tilorone was identified as a nanomolar inhibitor of acetylcholinesterase (AChE) with IC50 values of 14.4 nM against eel AChE and 64.4 nM against human AChE [1]. Critically, tilorone demonstrates high selectivity: it does not inhibit the closely related butyrylcholinesterase (BuChE) at concentrations up to 50 μM (IC50 > 50 μM), representing a selectivity window exceeding 775-fold for human AChE over BuChE [1]. Docking studies attribute this selectivity to a specific interaction with a hydrophobic residue in the peripheral anionic site of AChE that is absent in BuChE [1]. In a pharmacological safety screen, tilorone at 1 μM inhibited only AChE out of 44 toxicology target proteins and showed no appreciable inhibition of 485 kinases [1].

Acetylcholinesterase Selectivity Neurological research

Pharmacokinetic Profile and ADMET Parameters in Preclinical Models

In comprehensive ADMET profiling, tilorone dihydrochloride demonstrated excellent solubility, high Caco-2 permeability, absence of P-glycoprotein substrate activity, and no inhibitory activity against five major human CYP450 enzymes (3A4, 2D6, 2C19, 2C9, 1A2) [1]. The compound exhibited 52% human plasma protein binding with excellent plasma stability and a mouse liver microsome half-life of 48 min [1]. Human elimination half-life is reported as 48 hours with oral bioavailability of 60% and approximately 80% protein binding [2]. In mice, the maximum tolerated single dose was 100 mg/kg, and pharmacokinetic analysis at 2 and 10 mg/kg doses revealed rapid absorption with dose-dependent Cmax and AUC increases and a plasma half-life of approximately 18 hours [1].

Pharmacokinetics ADMET In vivo bioavailability

In Vivo Efficacy: Ebola Virus Mouse Model Protection

In a lethal mouse-adapted Ebola virus (EBOV) challenge model, tilorone dihydrochloride administered at 25 and 50 mg/kg via once-daily intraperitoneal injection for 8 days protected 90% of mice from mortality [1]. A subsequent study using 30 mg/kg/day i.p. starting either 2 hours or 24 hours post-challenge and continuing through day 7 post-infection achieved 100% protection [1]. While direct comparator data against other Ebola therapeutics in the same model are limited, the 90-100% survival rate at well-tolerated doses establishes a quantitative efficacy benchmark.

Filovirus In vivo efficacy Antiviral protection

SARS-CoV-2 Synergistic Combination Activity

In a 2024 drug repurposing study using phenotypic screening against HCoV-OC43 betacoronavirus followed by validation against SARS-CoV-2 and variants, tilorone demonstrated promising synergistic antiviral activity when combined with nelfinavir or molnupiravir [1]. The combinations were effective against multiple tested SARS-CoV-2 variants [1]. While single-agent tilorone activity against SARS-CoV-2 was moderate, the combination approach yielded enhanced antiviral effects, positioning tilorone as a combination partner rather than a standalone agent in coronavirus applications [1].

SARS-CoV-2 Drug synergy Antiviral combination therapy

Tilorone Procurement: Evidence-Backed Research and Industrial Application Scenarios


Acute Interferon Induction Studies in Murine Models

Tilorone is optimally deployed in acute, short-course murine studies requiring systemic interferon induction via oral or intraperitoneal administration. Based on the rapid hyporeactivity development documented in head-to-head comparisons with poly(I:C) and U-25,166, experimental protocols should limit dosing to a single or limited number of administrations to avoid attenuated interferon responses [1]. The compound is appropriate as a positive control interferon inducer in viral challenge models where acute innate immune stimulation is the primary endpoint.

α7 nAChR Agonist Positive Control

With a defined Ki of 56 nM at the α7 nAChR agonist site, tilorone serves as a validated reference compound for characterizing novel α7 nicotinic receptor ligands [1]. SAR studies confirming that both basic sidechains are essential for potent activity make tilorone the appropriate benchmark for evaluating structure-activity relationships in fluorenone-derived α7 nAChR agonist programs.

Selective Acetylcholinesterase (AChE) Inhibition Assays

Tilorone's >775-fold selectivity for human AChE (IC50 = 64.4 nM) over BuChE (IC50 > 50 μM) positions it as a valuable tool compound for AChE-specific mechanistic studies without confounding BuChE cross-reactivity [1]. Its clean pharmacological safety profile—inhibiting only AChE out of 44 toxicology targets at 1 μM—further supports its utility in dissecting AChE-dependent pathways in neurological research [1].

Filovirus Antiviral Screening Positive Control

Tilorone is validated as an in vivo positive control for Ebola virus mouse model studies, with defined dosing parameters (25-50 mg/kg i.p. once daily) achieving 90-100% protection against lethal challenge [1]. This reproducible efficacy makes tilorone suitable as a reference standard when screening novel anti-filovirus compounds or evaluating host-directed innate immune interventions in murine filovirus infection models.

Coronavirus Antiviral Combination Studies

For SARS-CoV-2 and betacoronavirus research, tilorone should be procured specifically for combination studies with nelfinavir or molnupiravir, where synergistic antiviral activity has been demonstrated against multiple viral variants [1]. Single-agent applications in coronavirus models are not supported by current evidence; procurement should be coupled with the appropriate combination partner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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